molecular formula C29H24N2O5 B11137840 1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137840
M. Wt: 480.5 g/mol
InChI Key: MDHUZFSYUUXUPU-RFBIWTDZSA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including furan, pyridine, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be synthesized through the reaction of furan with formaldehyde under acidic conditions. This intermediate is then subjected to further reactions to introduce the pyridine and pyrrolone moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxaldehyde.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxaldehyde

    Reduction: Corresponding alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A simpler furan derivative with similar reactivity.

    Pyridine-3-carboxylic acid: A pyridine derivative with comparable chemical properties.

    2,5-Dihydro-1H-pyrrol-2-one: A basic pyrrolone structure that forms the core of the compound.

Uniqueness

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(2-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O5/c1-19-6-2-3-7-22(19)18-36-23-12-10-20(11-13-23)27(32)25-26(21-8-4-14-30-16-21)31(29(34)28(25)33)17-24-9-5-15-35-24/h2-16,26,32H,17-18H2,1H3/b27-25-

InChI Key

MDHUZFSYUUXUPU-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)O

Origin of Product

United States

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